Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

5-(4-pyridyl)-1H-pyrazol-3-amine structure
91912-53-7 structure
Product Name:5-(4-pyridyl)-1H-pyrazol-3-amine
CAS-Nr.:91912-53-7
MF:C8H8N4
MW:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385
Update Time:2025-10-29

5-(4-pyridyl)-1H-pyrazol-3-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
    • 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
    • 5-(4-pyridinyl)-1H-Pyrazol-3-amine
    • 5-pyridin-4-yl-1H-pyrazol-3-amine
    • 3-amino-5-(4-pyridyl)-2H-pyrazole
    • 3-amino-5-(pyridin-4-yl)-2H-pyrazole
    • 5-(4-pyridinyl)-1H-pyrazole-3-amine
    • 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
    • 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
    • Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
    • 3-Amino-5-(4-pyridinyl)-1H-pyrazole
    • 3-Pyridin-4-yl-1H-pyrazol-5-amine
    • 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
    • 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
    • [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
    • 5-(4-pyridyl)-1H-pyrazol-3-amine
    • AKOS005186875
    • SCHEMBL238785
    • CS-0208112
    • 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
    • DB-000876
    • EN300-55831
    • BS-13663
    • MFCD06738752
    • 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
    • F31171
    • AB27814
    • 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
    • Z381217184
    • SY184826
    • 91912-53-7
    • BCP26703
    • DTXSID30596128
    • 3-Amino-5-(4-pyridyl)-1H-pyrazole
    • AKOS022358157
    • MDRGSALNBWSYJX-UHFFFAOYSA-N
    • 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
    • MDL: MFCD06738752
    • Inchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
    • InChI-Schlüssel: MDRGSALNBWSYJX-UHFFFAOYSA-N
    • Lächelt: N1C=CC(C2NN=C(N)C=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 160.07500
  • Monoisotopenmasse: 160.074896272g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 144
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topologische Polaroberfläche: 67.6Ų

Experimentelle Eigenschaften

  • Dichte: 1.3±0.1 g/cm3
  • Schmelzpunkt: 194-196 °C
  • Siedepunkt: 465.369 ℃ at 760 mmHg
  • Flammpunkt: 266.3±13.1 °C
  • PSA: 67.59000
  • LogP: 1.63510
  • Dampfdruck: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine Sicherheitsinformationen

5-(4-pyridyl)-1H-pyrazol-3-amine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

5-(4-pyridyl)-1H-pyrazol-3-amine Preismehr >>

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91912-53-7 95%
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Fluorochem
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5-Pyridin-4-yl-2H-pyrazol-3-ylamine
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Fluorochem
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5-Pyridin-4-yl-2H-pyrazol-3-ylamine
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Fluorochem
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91912-53-7 95%
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5-(4-pyridyl)-1H-pyrazol-3-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ;  18 h, reflux
Referenz
Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors
Gopalsamy, Ariamala; Ciszewski, Greg; Shi, Mengxiao; Berger, Dan; Hu, Yongbo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
Referenz
Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Tetrahydrofuran ;  18 h, reflux
Referenz
Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  2 h, 100 °C
Referenz
Preparation of substituted pyridine derivatives as SARM1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
Referenz
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)
Zanaletti, Riccardo; Bettinetti, Laura; Castaldo, Cristiana; Cocconcelli, Giuseppe; Comery, Thomas; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
Referenz
Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Referenz
Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, heated
Referenz
Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, 90 °C
Referenz
Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
Referenz
Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  8 h, reflux; overnight, reflux
Referenz
Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referenz
Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referenz
Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, 90 °C
Referenz
Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 - 8 h, 80 °C
Referenz
Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Referenz
Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201
Hayakawa, Nobuhiko; Noguchi, Masatsugu; Takeshita, Sen; Eviryanti, Agung; Seki, Yukie; et al, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Referenz
Inflammatory-disease therapeutic or preventive agent-screening method
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ;  3 h, reflux
Referenz
Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referenz
Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor
, United States, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions
, World Intellectual Property Organization, , ,

5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

5-(4-pyridyl)-1H-pyrazol-3-amine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
Bestellnummer:A15912
Bestandsstatus:in Stock
Menge:5g/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 04:04
Preis ($):814.0/225.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
A15912
Reinheit:99%/99%
Menge:5g/1g
Preis ($):814.0/225.0
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